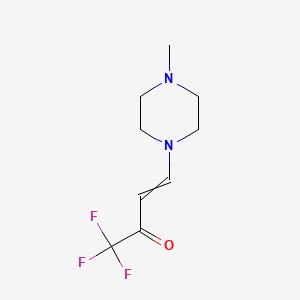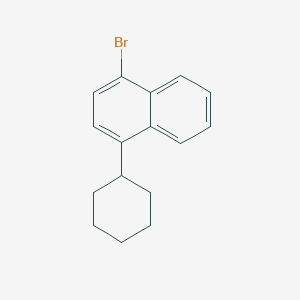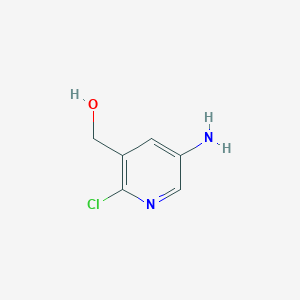
(3-((Furan-2-carboxamido)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Furan-2-carboxamido)methyl)phenyl)boronic acid: is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a furan-2-carboxamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Amide Bond: The furan-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is then reacted with 3-aminomethylphenylboronic acid to form the amide bond.
Boronic Acid Formation: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Aminomethylphenylboronic acid derivatives.
Substitution: Various aryl or vinyl-substituted phenylboronic acids.
Scientific Research Applications
Chemistry:
Organic Synthesis: (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid is used as a building block in the synthesis of more complex organic molecules through reactions like Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: The compound’s boronic acid group can interact with biological molecules, making it a potential candidate for developing enzyme inhibitors or other therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid largely depends on its interaction with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzymes that have active site serine residues, such as proteases, by forming a stable boronate ester with the serine hydroxyl group .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the furan-2-carboxamido group, making it less versatile in certain synthetic applications.
Furan-2-boronic Acid: Lacks the phenyl ring, which can limit its reactivity and applications compared to (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid.
Uniqueness: The presence of both the furan-2-carboxamido group and the boronic acid group in this compound provides a unique combination of reactivity and binding properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H12BNO4 |
|---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
[3-[(furan-2-carbonylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO4/c15-12(11-5-2-6-18-11)14-8-9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |
InChI Key |
MJSVTAOASSJHOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C2=CC=CO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B15050478.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B15050481.png)



![1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine](/img/structure/B15050499.png)
![2-(4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B15050507.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15050513.png)




![1-{3,9-Diazabicyclo[4.2.1]nonan-3-yl}ethan-1-one](/img/structure/B15050560.png)

